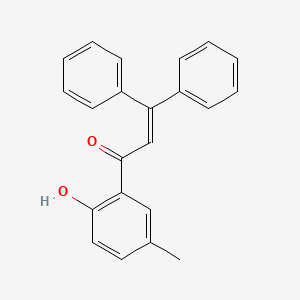
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties. It is a β-diketone structural compound that has shown significant biological activity, particularly in the field of cancer research . The compound is characterized by the presence of a hydroxy group, a methyl group, and two phenyl groups attached to a prop-2-en-1-one backbone.
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-5-methylacetophenone and benzaldehyde derivatives under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The product is then purified through recrystallization.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as 20% Cu/γ-Al2O3 have been used to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the hydroxy group.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of UV-absorbing materials and antioxidants.
Mecanismo De Acción
The compound exerts its effects through multiple molecular pathways. In cancer cells, it induces G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. It also triggers autophagy by influencing the AMP-activated protein kinase (AMPK) and mTOR signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methylacetophenone: A precursor in the synthesis of the target compound.
2-(2’-Hydroxy-5’-methylphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens.
Chalcones derived from 2-Hydroxy-5-methylacetophenone: These compounds are important in the synthesis of heterocyclic compounds and drug design.
The uniqueness of this compound lies in its β-diketone structure, which imparts significant biological activity and potential therapeutic applications.
Propiedades
Número CAS |
392710-69-9 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-16-12-13-21(23)20(14-16)22(24)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
Clave InChI |
JGKUCDRHGQPOQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
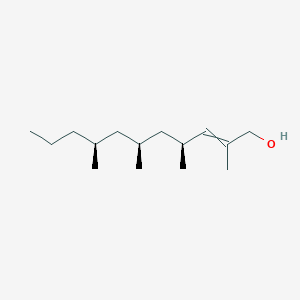

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
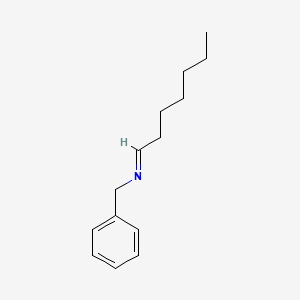
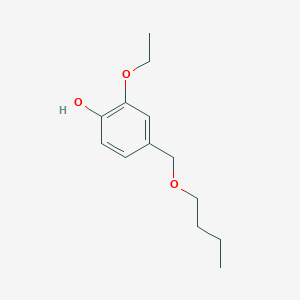
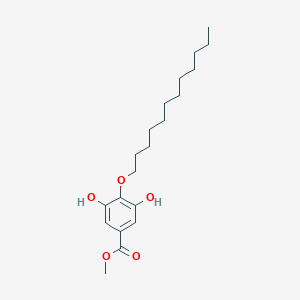
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
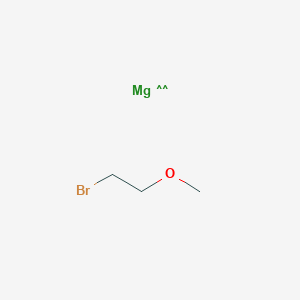
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
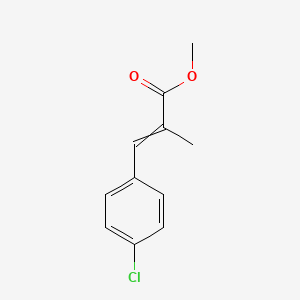
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
